Gpo-vir

Description

BenchChem offers high-quality Gpo-vir suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gpo-vir including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

811471-91-7 |

|---|---|

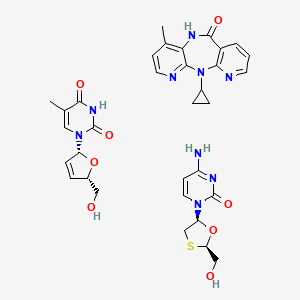

Molecular Formula |

C33H37N9O8S |

Molecular Weight |

719.8 g/mol |

IUPAC Name |

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one;1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C15H14N4O.C10H12N2O4.C8H11N3O3S/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10;1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h2-3,6-8,10H,4-5H2,1H3,(H,18,20);2-4,7-8,13H,5H2,1H3,(H,11,14,15);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t;7-,8+;6-,7+/m.00/s1 |

InChI Key |

FEOBXHIFUYOHBP-KPTOQMEFSA-N |

SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N |

Isomeric SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO.C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N |

Synonyms |

GPO-vir stavudine - lamivudine - nevirapine stavudine, lamivudine, nevirapine drug combination triomune |

Origin of Product |

United States |

Foundational & Exploratory

Gpo-vir: A Technical Deep Dive into its Mechanism of Action Against HIV-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gpo-vir is a designation for fixed-dose combination antiretroviral therapies used in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. These combination therapies, primarily available in Thailand, simplify treatment regimens and have been instrumental in national HIV-1 treatment programs. This technical guide provides an in-depth analysis of the mechanism of action of the constituent active pharmaceutical ingredients in two common Gpo-vir formulations, focusing on their role in the inhibition of HIV-1 replication.

Two notable formulations are:

-

Gpo-vir (original formulation): A combination of stavudine (d4T), lamivudine (3TC), and nevirapine (NVP).

-

GPO-VIR T®: A combination of efavirenz (EFV), emtricitabine (FTC), and tenofovir disoproxil fumarate (TDF).

The primary target for all these agents is the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA, a critical step in the viral lifecycle.

Core Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The antiretroviral agents in Gpo-vir formulations belong to two distinct classes of reverse transcriptase inhibitors:

-

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs): This class includes stavudine, lamivudine, emtricitabine, and tenofovir. These drugs are analogs of natural deoxynucleotides. They act as competitive inhibitors of HIV-1 RT and, upon incorporation into the growing viral DNA chain, cause its termination.[1][2] This is because they lack the 3'-hydroxyl group necessary to form the phosphodiester bond with the next incoming nucleotide.[3]

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): This class includes nevirapine and efavirenz. These are non-competitive inhibitors that bind to an allosteric, hydrophobic pocket on the p66 subunit of HIV-1 RT, which is distinct from the active site.[4][5] This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its polymerase activity.[6]

Quantitative Analysis of Inhibitory Activity

The potency of the individual components of Gpo-vir formulations has been extensively characterized through in vitro enzymatic and cell-based assays. The following tables summarize key quantitative data for each drug. It is important to note that IC50 and Ki values can vary depending on the specific experimental conditions, such as the enzyme and substrate concentrations, and the cell type used in the assay.

Table 1: Inhibitory Potency of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs)

| Drug | Active Form | Target | Inhibition Type | Ki Value | IC50 Value | Cell Type/Assay Conditions |

| Stavudine (d4T) | Stavudine triphosphate | HIV-1 RT | Competitive | Not widely reported | 8.8 nM (EC50) | Human PBMCs |

| Lamivudine (3TC) | Lamivudine triphosphate | HIV-1 RT | Competitive | µM range | 0.002 - 1.14 µM | Various cell lines[7] |

| Emtricitabine (FTC) | Emtricitabine triphosphate | HIV-1 RT | Competitive | Not widely reported | Not widely reported | - |

| Tenofovir | Tenofovir diphosphate | HIV-1 RT (RNA-dependent) | Competitive | 0.022 µM[8] | Not widely reported | - |

| Tenofovir | Tenofovir diphosphate | HIV-1 RT (DNA-dependent) | Competitive | 1.55 µM[8] | Not widely reported | - |

Table 2: Inhibitory Potency of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

| Drug | Target | Inhibition Type | Ki Value | IC50/EC95 Value | Cell Type/Assay Conditions |

| Nevirapine (NVP) | HIV-1 RT | Non-competitive | 270 µM[9] | 84 nM (IC50, enzyme assay)[4] | - |

| Nevirapine (NVP) | HIV-1 Replication | - | - | 40 nM (IC50) | Cell culture[4] |

| Efavirenz (EFV) | HIV-1 RT | Non-competitive | 2.93 nM | - | Wild-type enzyme |

| Efavirenz (EFV) | HIV-1 Replication | - | - | 1.5 nM (IC95) | Cell culture |

Signaling and Metabolic Pathways

NRTI Activation Pathway

NRTIs are administered as prodrugs and require intracellular phosphorylation by host cell kinases to their active triphosphate forms. This metabolic activation is a critical step for their antiviral activity.

Caption: Metabolic activation of NRTIs.

HIV-1 Reverse Transcription and Inhibition

The components of Gpo-vir interrupt a critical early stage of the HIV-1 replication cycle.

Caption: Inhibition of HIV-1 reverse transcription.

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive ELISA-based)

This protocol outlines a common method to determine the inhibitory activity of a compound against purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Test compounds (e.g., individual components of Gpo-vir)

-

Reaction Buffer

-

Lysis Buffer

-

Streptavidin-coated 96-well plate

-

HRP-conjugated anti-digoxigenin antibody

-

ABTS Peroxidase Substrate

-

Stop Solution

-

Poly(A) template and Oligo(dT) primer

-

dUTP/biotin-dUTP and dGTP/digoxigenin-dGTP mix

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO), followed by further dilution in the reaction buffer.

-

Reaction Setup: In a 96-well reaction plate, add the reaction buffer, the template/primer, the dNTP mix (containing labeled dUTPs), and the diluted test compounds.

-

Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each well, except for the negative control wells.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the reverse transcription reaction to proceed.

-

Capture of Synthesized DNA: Transfer the reaction mixtures to a streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the streptavidin.

-

Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Antibody Incubation: Add the HRP-conjugated anti-digoxigenin antibody to each well and incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step to remove the unbound antibody.

-

Substrate Addition and Detection: Add the ABTS substrate and incubate at room temperature until a color change is observed. Stop the reaction with the stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)

This protocol measures the ability of a compound to inhibit HIV-1 replication in a cell-based system.

Materials:

-

HIV-1 permissive cell line (e.g., PM1, MT-4, or peripheral blood mononuclear cells - PBMCs)

-

HIV-1 viral stock

-

Complete cell culture medium

-

Test compounds

-

96-well cell culture plates

-

HIV-1 p24 Antigen Capture ELISA kit

-

Microplate reader

Procedure:

-

Cell Plating: Seed the cells at an appropriate density in a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include appropriate controls (no drug, no virus).

-

Viral Infection: Infect the cells with a pre-titered amount of HIV-1.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days to allow for viral replication.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a secondary antibody and a colorimetric substrate.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental and Drug Discovery Workflow

The development and characterization of reverse transcriptase inhibitors follow a logical progression from in vitro enzymatic assays to cell-based and eventually in vivo studies.

Caption: Workflow for RT inhibitor discovery.

Conclusion

The Gpo-vir fixed-dose combinations leverage the well-established and potent inhibitory effects of NRTIs and NNRTIs on HIV-1 reverse transcriptase. By targeting the same essential enzyme through two different mechanisms, these combination therapies provide a high barrier to the development of drug resistance and effectively suppress viral replication. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding of the core mechanism of action of the antiretroviral agents that constitute Gpo-vir, offering valuable insights for researchers and professionals in the field of HIV-1 drug development.

References

- 1. Stavudine - Wikipedia [en.wikipedia.org]

- 2. Lamivudine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 4. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efavirenz - Wikipedia [en.wikipedia.org]

- 6. Nevirapine - Wikipedia [en.wikipedia.org]

- 7. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Molecular Targets of Gpo-vir Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gpo-vir is the brand name for two fixed-dose combination antiretroviral therapies used in the treatment of Human Immunodeficiency Virus-1 (HIV-1) infection. This guide provides a detailed technical overview of the molecular targets and mechanisms of action of the constituent components of these two formulations. The primary molecular target for all components is the HIV-1 reverse transcriptase (RT), an enzyme crucial for the viral replication cycle.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the molecular interactions, effects on cellular signaling pathways, quantitative inhibitory data, and relevant experimental methodologies.

Gpo-vir Formulation 1: Efavirenz, Emtricitabine, and Tenofovir Disoproxil Fumarate

This formulation combines a non-nucleoside reverse transcriptase inhibitor (NNRTI) with two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).

Component 1: Efavirenz (EFV)

Molecular Target: HIV-1 Reverse Transcriptase (non-competitive inhibition)

Efavirenz is a non-nucleoside reverse transcriptase inhibitor that binds to an allosteric, non-substrate-binding site on the HIV-1 RT.[1] This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its polymerase activity.[1][2] Efavirenz does not require intracellular phosphorylation to become active.

Effects on Cellular Signaling Pathways:

Efavirenz has been shown to induce the DNA damage response (DDR) pathway in lung cancer cells.[3][4] This involves the activation of the ATM (Ataxia-Telangiectasia Mutated) and p53 signaling pathways, leading to cell cycle arrest and apoptosis. Specifically, ATM activation leads to the phosphorylation of p53, which in turn activates its downstream targets like p21 and GADD45A, crucial for cell cycle inhibition and DNA repair.[3][4]

Component 2: Emtricitabine (FTC)

Molecular Target: HIV-1 Reverse Transcriptase (competitive inhibition and chain termination)

Emtricitabine is a synthetic nucleoside analog of cytidine.[5][6] It is intracellularly phosphorylated to its active triphosphate form, emtricitabine triphosphate (FTC-TP). FTC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV-1 RT. Once incorporated, it acts as a chain terminator because it lacks a 3'-hydroxyl group, preventing the formation of the next phosphodiester bond and thus halting DNA synthesis.[5]

Component 3: Tenofovir Disoproxil Fumarate (TDF)

Molecular Target: HIV-1 Reverse Transcriptase (competitive inhibition and chain termination)

Tenofovir disoproxil fumarate is a prodrug of tenofovir, a nucleotide analog of adenosine monophosphate. It is hydrolyzed to tenofovir, which is then phosphorylated by cellular kinases to its active form, tenofovir diphosphate (TFV-DP). TFV-DP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the viral DNA. Similar to emtricitabine, its incorporation leads to chain termination due to the absence of a 3'-hydroxyl group.

Effects on Cellular Signaling Pathways:

Beyond its primary antiviral activity, tenofovir has been shown to directly ameliorate liver fibrosis by inducing apoptosis in hepatic stellate cells through the downregulation of the PI3K/Akt/mTOR signaling pathway.[7][8] It has also been reported to affect the NF-κB signaling pathway, suggesting anti-inflammatory properties.[9]

Gpo-vir Formulation 2: Stavudine, Lamivudine, and Nevirapine

This formulation also combines an NNRTI with two NRTIs.

Component 1: Stavudine (d4T)

Molecular Target: HIV-1 Reverse Transcriptase (competitive inhibition and chain termination)

Stavudine is a synthetic thymidine nucleoside analog. It is phosphorylated by cellular kinases to its active triphosphate form, stavudine triphosphate (d4T-TP). d4T-TP competitively inhibits the incorporation of the natural substrate, deoxythymidine triphosphate (dTTP), into viral DNA by HIV-1 RT. Its incorporation results in DNA chain termination.[10]

Effects on Cellular Signaling Pathways:

Stavudine has been shown to induce apoptosis in HIV-1 infected cells.[11] Studies in mouse embryos have also indicated that stavudine can cause a coordinated DNA damage response, leading to inhibited cell proliferation and apoptosis.[9] This suggests an impact on cell cycle and apoptotic signaling pathways.

Component 2: Lamivudine (3TC)

Molecular Target: HIV-1 Reverse Transcriptase (competitive inhibition and chain termination)

Lamivudine is a synthetic nucleoside analog of cytidine.[12][13] Similar to emtricitabine, it is phosphorylated to its active triphosphate form (3TC-TP), which competes with dCTP for incorporation into the viral DNA chain by HIV-1 RT, leading to chain termination.[14]

Effects on Cellular Signaling Pathways:

Studies have suggested that lamivudine may have effects on cellular stress responses and immune-related pathways, particularly when used in combination therapies.[15] In the context of liver cancer cells, lamivudine has been shown to reduce the expression of MMP-9, HBsAg, and HBeAg, suggesting an influence on pathways related to viral replication and tumor progression in co-infected individuals.[16]

Component 3: Nevirapine (NVP)

Molecular Target: HIV-1 Reverse Transcriptase (non-competitive inhibition)

Nevirapine is a non-nucleoside reverse transcriptase inhibitor that binds to an allosteric site on HIV-1 RT, similar to efavirenz.[17] This binding induces a conformational change that disrupts the enzyme's catalytic activity.[2] It does not require intracellular phosphorylation.

Effects on Cellular Signaling Pathways:

Nevirapine has been shown to restore androgen signaling in hormone-refractory prostate carcinoma cells.[18] It upregulates the androgen receptor and downregulates genes associated with an androgen-independent phenotype, such as EGFR1 and VEGF-A.[18] This suggests a potential role for nevirapine in modulating hormone signaling pathways.

Quantitative Data on Molecular Target Inhibition

The following tables summarize the inhibitory concentrations (IC50), inhibition constants (Ki), and dissociation constants (Kd) of the Gpo-vir components against HIV-1 Reverse Transcriptase. These values are indicative of the potency of each compound.

Table 1: Inhibitory Activity of Efavirenz, Emtricitabine, and Tenofovir

| Compound | Parameter | Value | Cell Line/Assay Condition |

| Efavirenz | IC50 | 1.7 - 25 nM | Various cell types |

| Emtricitabine | IC50 | 0.002 - 1.14 µM | Different cell lines and HIV-1 strains[14] |

| EC50 | 0.01 - 0.04 µM | Anti-HBV activity in vitro[6] | |

| Tenofovir | EC50 | 50 pM | HIV-1 replication in PBMCs[19] |

Table 2: Inhibitory Activity of Stavudine, Lamivudine, and Nevirapine

| Compound | Parameter | Value | Cell Line/Assay Condition |

| Stavudine | IC50 | 1.2 µM | Wild-type HXB2 virus[20] |

| Kd | 40.8 - 48.0 µM | Wild-type RT[7] | |

| Lamivudine | IC50 | 0.002 - 15 µM | In vitro[21] |

| IC50 | 2.7 mM | Reverse Transcriptase Inhibition[22] | |

| EC50 | 0.0018 - 0.21 µM | HIV-1 infected PBMCs[22] | |

| Nevirapine | IC50 | 84 nM | Enzyme assays[3] |

| IC50 | 40 nM | HIV-1 replication in cell culture[3] | |

| Kd | 19 nM | E·DNA complex[23] |

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (PicoGreen-based)

This protocol outlines a non-radioactive method for measuring the inhibition of HIV-1 RT activity.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent. Prepare serial dilutions of the test inhibitors.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, a poly(rA)/oligo(dT) template/primer, dNTPs, the test inhibitor, and recombinant HIV-1 RT.

-

Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.

-

Detection: Add PicoGreen dsDNA quantitation reagent to each well. PicoGreen dye selectively binds to double-stranded DNA and fluoresces.

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

-

Data Analysis: The fluorescence signal is proportional to the amount of DNA synthesized. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.[24]

CD4+ T-Cell Enumeration by Flow Cytometry

This protocol describes the single-platform technology (SPT) using CD45 gating for absolute CD4+ T-cell counting.[25][26][27]

Methodology:

-

Sample Preparation: Collect whole blood in an EDTA tube.

-

Staining: To a known volume of whole blood, add a cocktail of fluorochrome-conjugated monoclonal antibodies (e.g., CD45-PerCP, CD3-FITC, CD4-PE) and a known number of fluorescent microbeads (counting beads). Incubate in the dark at room temperature for 15-20 minutes.

-

Lysis: Add a red blood cell lysing solution and incubate for 10-15 minutes.

-

Flow Cytometric Acquisition: Acquire the sample on a flow cytometer. Collect events until a sufficient number of bead events have been recorded.

-

Data Analysis:

-

Create a plot of CD45 fluorescence versus side scatter (SSC) to identify and gate the lymphocyte population.

-

From the lymphocyte gate, create a plot of CD3 fluorescence versus CD4 fluorescence to identify and gate the CD3+CD4+ T-cell population.

-

Create a gate for the counting beads based on their unique fluorescence and scatter properties.

-

-

Calculation: The absolute CD4+ T-cell count (cells/µL) is calculated using the following formula: (Number of CD4+ T-cell events / Number of bead events) x (Bead concentration / Sample volume)

HIV-1 Viral Load Quantification by Real-Time RT-qPCR

This protocol outlines the steps for quantifying HIV-1 RNA in plasma.[21][22][28][29][30]

Methodology:

-

RNA Extraction: Extract viral RNA from patient plasma using a commercial viral RNA extraction kit.

-

Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and HIV-1 specific primers. This step can be performed separately or as part of a one-step RT-qPCR reaction.

-

Real-Time PCR (qPCR):

-

Prepare a reaction mix containing a DNA polymerase, dNTPs, forward and reverse primers targeting a conserved region of the HIV-1 genome (e.g., LTR or gag), and a fluorescent probe (e.g., a TaqMan probe).

-

Perform the qPCR reaction in a real-time PCR instrument. The instrument monitors the fluorescence signal in real-time as the PCR product accumulates.

-

-

Quantification:

-

A standard curve is generated by running serial dilutions of a known concentration of HIV-1 RNA or DNA standard alongside the patient samples.

-

The cycle threshold (Ct) value (the cycle number at which the fluorescence signal crosses a certain threshold) for each patient sample is used to determine the initial viral RNA copy number by interpolating from the standard curve.

-

-

Reporting: The viral load is reported as HIV-1 RNA copies per milliliter of plasma.

Conclusion

The components of Gpo-vir formulations are potent inhibitors of HIV-1 reverse transcriptase, the primary molecular target. The NRTIs act as competitive inhibitors and chain terminators, while the NNRTIs are allosteric inhibitors. Beyond their direct antiviral effects, several of these compounds have been shown to modulate cellular signaling pathways, which may contribute to both their therapeutic and adverse effect profiles. A thorough understanding of these molecular targets and mechanisms is crucial for the continued development of effective antiretroviral therapies and for managing the long-term health of individuals living with HIV. The experimental protocols provided herein serve as a guide for researchers in the evaluation of these and other antiretroviral agents.

References

- 1. mdpi.com [mdpi.com]

- 2. ClinPGx [clinpgx.org]

- 3. Efavirenz induces DNA damage response pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Emtricitabine: a novel nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Mechanism of Inhibition of Human Immunodeficiency Virus Type 1 Reverse Transcriptase by a Stavudine Analogue, 4′-Ethynyl Stavudine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stavudine exposure results in developmental abnormalities by causing DNA damage, inhibiting cell proliferation and inducing apoptosis in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stavudine: a review of its pharmacodynamic and pharmacokinetic properties and clinical potential in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stavudine selectively induces apoptosis in HIV type 1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dolutegravir plus lamivudine downregulates cellular stress responses vs. three-drug HIV regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of lamivudine on cell proliferation of liver cancer and expressions of HBsAg, HBeAg, and MMP-9 in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Nevirapine restores androgen signaling in hormone-refractory human prostate carcinoma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biochemical Mechanism of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Resistance to Stavudine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development and Assessment of New RT-qPCR Assay for Detection of HIV-1 Subtypes [bslonline.org]

- 23. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Simple and rapid determination of the enzyme kinetics of HIV-1 reverse transcriptase and anti-HIV-1 agents by a fluorescence based method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Guidelines for Performing Single-Platform Absolute CD4 [cdc.gov]

- 26. Guidelines for performing single-platform absolute CD4+ T-cell determinations with CD45 gating for persons infected with human immunodeficiency virus. Centers for Disease Control and Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Affordable CD4+-T-Cell Counting by Flow Cytometry: CD45 Gating for Volumetric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. media.tghn.org [media.tghn.org]

- 29. Single Real-Time Reverse Transcription-PCR Assay for Detection and Quantification of Genetically Diverse HIV-1, SIVcpz, and SIVgor Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 30. HIV Virus Load by Real-Time PCR (RT PCR) Assay - Dr Lal PathLabs Blog [lalpathlabs.com]

In Vitro Anti-HIV Activity of Gpo-vir Combinations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-HIV activity of two fixed-dose combinations known as Gpo-vir, developed by the Government Pharmaceutical Organization (GPO) of Thailand. The two formulations are:

-

Gpo-vir: A combination of stavudine (d4T), lamivudine (3TC), and nevirapine (NVP).

-

Gpo-vir T: A combination of efavirenz (EFV), emtricitabine (FTC), and tenofovir disoproxil fumarate (TDF).

This document summarizes the available quantitative data on their in vitro efficacy, details the experimental protocols used in these assessments, and provides visualizations of the drug mechanisms and experimental workflows.

Quantitative Data Summary

The in vitro anti-HIV-1 activity of the components of Gpo-vir and Gpo-vir T, both individually and in combination, has been evaluated in various cell culture systems. The following tables summarize the key quantitative data.

Gpo-vir T: Efavirenz, Emtricitabine, and Tenofovir DF

The triple combination of tenofovir (TFV), emtricitabine (FTC), and efavirenz (EFV) has been shown to synergistically inhibit HIV-1 replication in cell culture[1][2].

Table 1: In Vitro Anti-HIV-1 Activity of Gpo-vir T Components and Combinations

| Drug/Combination | Cell Line | EC50 | Combination Index (CI) | Synergy Assessment |

| Tenofovir (TFV) | MT-2 | 13 µM | - | - |

| Emtricitabine (FTC) | MT-2 | 1.3 µM | - | - |

| Efavirenz (EFV) | MT-2 | 5.6 nM | - | - |

| TFV + FTC | MT-2 | - | 0.47 | Synergistic |

| TFV + EFV | MT-2 | - | 0.54 | Synergistic |

| FTC + EFV | MT-2 | - | 0.62 | Synergistic |

| TFV + FTC + EFV | MT-2 | - | 0.46 | Synergistic |

Data sourced from Michailidis et al. (2009)[1][2][3]. EC50 (50% effective concentration) values are for individual drugs. CI values are for combinations at a 1:1:1 IC50 ratio. A CI value < 1 indicates synergy.

Gpo-vir: Stavudine, Lamivudine, and Nevirapine

Table 2: In Vitro Anti-HIV-1 Activity of Gpo-vir Components

| Drug | Cell Line(s) | EC50 Range |

| Stavudine (d4T) | Peripheral Blood Mononuclear Cells (PBMCs), Monocytic Cells, Lymphoblastoid Cell Lines | 0.009 to 4 µM |

| Lamivudine (3TC) | PBMCs, various cell lines | 0.001 to 0.120 µM (against HIV-1 clades A-G) |

| Nevirapine (NVP) | PBMCs, Monocyte-derived Macrophages, Lymphoblastoid Cell Lines | 10 to 100 nM |

Data sourced from FDA prescribing information[5][6].

Studies on two- and three-drug combinations involving these agents in peripheral blood mononuclear cells have shown additive or synergistic interactions against zidovudine-sensitive HIV-1 isolates for the following combinations: lamivudine-stavudine, lamivudine-nevirapine, and stavudine-nevirapine[4].

Experimental Protocols

The following are representative experimental protocols for determining the in vitro anti-HIV activity of the Gpo-vir drug combinations.

Cell-Based Anti-HIV Assay for Gpo-vir T

This protocol is based on the methodology described for the evaluation of the tenofovir, emtricitabine, and efavirenz combination[1].

-

Cell Line and Virus:

-

MT-2 cells, a human T-cell leukemia cell line, are used as the host cells.

-

HIV-1 strain IIIB is used for infection.

-

-

Drug Preparation:

-

Stock solutions of tenofovir, emtricitabine, and efavirenz are prepared in an appropriate solvent (e.g., DMSO) and diluted to the desired concentrations in cell culture medium.

-

For combination studies, drugs are mixed at a constant ratio based on their individual IC50 values (e.g., 1:1:1).

-

-

Infection and Treatment:

-

MT-2 cells are infected with HIV-1 IIIB at a specified multiplicity of infection (MOI).

-

Immediately after infection, the cells are washed and resuspended in fresh medium containing serial dilutions of the individual drugs or drug combinations.

-

Control wells with infected, untreated cells and uninfected, untreated cells are included.

-

-

Assay Endpoint:

-

After a defined incubation period (e.g., 4-5 days), the extent of HIV-1 replication is measured. A common method is to quantify the p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

The percentage of inhibition of viral replication is calculated for each drug concentration compared to the untreated virus control.

-

The EC50 is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

For combination studies, the degree of synergy, additivity, or antagonism is determined using methods such as the median-effect analysis to calculate a Combination Index (CI).

-

General Protocol for Anti-HIV Assay in PBMCs (for Gpo-vir components)

This protocol is a generalized method for assessing the antiviral activity of nucleoside and non-nucleoside reverse transcriptase inhibitors in primary cells[4][7].

-

Cell Isolation and Culture:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy, HIV-seronegative donors using Ficoll-Hypaque density gradient centrifugation.

-

The PBMCs are stimulated with a mitogen such as phytohemagglutinin (PHA) for 2-3 days to induce cell proliferation, making them more susceptible to HIV-1 infection.

-

-

Virus Stocks:

-

Laboratory-adapted or clinical isolates of HIV-1 are used.

-

-

Drug Susceptibility Assay:

-

Stimulated PBMCs are infected with HIV-1.

-

The infected cells are then cultured in the presence of serial dilutions of the individual drugs (stavudine, lamivudine, nevirapine) or their combinations.

-

-

Assay Endpoint:

-

After an incubation period of approximately 7 days, the level of viral replication is assessed by measuring the amount of HIV-1 p24 antigen or reverse transcriptase (RT) activity in the culture supernatants.

-

-

Data Analysis:

-

Similar to the cell-line-based assay, the EC50 is calculated from the dose-response curves.

-

Combination effects are analyzed to determine if they are synergistic, additive, or antagonistic.

-

Visualizations: Mechanisms and Workflows

Mechanism of Action of Gpo-vir T Components

The components of Gpo-vir T (efavirenz, emtricitabine, and tenofovir) all target the HIV-1 reverse transcriptase enzyme, but through different mechanisms, leading to synergistic inhibition.

Caption: Mechanism of action for Gpo-vir T components targeting HIV-1 reverse transcriptase.

Experimental Workflow for In Vitro Anti-HIV Synergy Analysis

The following diagram illustrates the general workflow for determining the synergistic activity of a drug combination against HIV-1 in vitro.

Caption: General experimental workflow for in vitro anti-HIV synergy analysis.

Logical Relationship of Gpo-vir Components' Action

The components of Gpo-vir (stavudine, lamivudine, and nevirapine) also target the HIV-1 reverse transcriptase, with the NRTIs acting as chain terminators and the NNRTI as a non-competitive inhibitor.

Caption: Logical relationship of Gpo-vir components inhibiting HIV-1 reverse transcription.

References

- 1. researchgate.net [researchgate.net]

- 2. The triple combination of tenofovir, emtricitabine and efavirenz shows synergistic anti-HIV-1 activity in vitro: a mechanism of action study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The triple combination of tenofovir, emtricitabine and efavirenz shows synergistic anti-HIV-1 activity in vitro: a mechanism of action study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lamivudine or stavudine in two- and three-drug combinations against human immunodeficiency virus type 1 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Pharmacology of GPO-VIR (Stavudine, Lamivudine, and Nevirapine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacology of the fixed-dose combination antiretroviral therapy GPO-VIR, which is comprised of stavudine (d4T), lamivudine (3TC), and nevirapine (NVP). This combination includes two nucleoside reverse transcriptase inhibitors (NRTIs) and one non-nucleoside reverse transcriptase inhibitor (NNRTI), which work together to suppress HIV-1 replication.[1][2]

Introduction to the Components

GPO-VIR integrates three distinct antiretroviral agents to create a potent therapeutic regimen.

-

Stavudine (d4T): A synthetic thymidine nucleoside analog.[3] It acts as a competitive inhibitor of HIV-1 reverse transcriptase and leads to the termination of DNA chain elongation.[3][4][5][6]

-

Lamivudine (3TC): A synthetic cytidine nucleoside analog that also inhibits reverse transcriptase and terminates the viral DNA chain.[3][7][8][9][] It is effective against both HIV-1 and Hepatitis B Virus (HBV).[7][9][]

-

Nevirapine (NVP): A non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds directly to a non-essential site on the reverse transcriptase enzyme, causing a conformational change that disrupts its catalytic activity.[3][11][12][13][14]

The combination of these drugs provides a synergistic effect against HIV-1, helping to reduce viral load, increase CD4+ cell counts, and improve the quality of life for individuals with HIV.[1][2][7][][15]

Mechanism of Action

The antiviral activity of GPO-VIR is achieved through the dual inhibition of the HIV-1 reverse transcriptase enzyme by two different mechanisms.

2.1. Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Stavudine and Lamivudine

Both stavudine and lamivudine are prodrugs that must be phosphorylated by intracellular kinases to their active triphosphate forms, stavudine triphosphate (d4T-TP) and lamivudine triphosphate (3TC-TP), respectively.[4][5][6] These active metabolites are structurally similar to the natural deoxynucleotides (deoxythymidine triphosphate for stavudine and deoxycytidine triphosphate for lamivudine).

The active triphosphates act through two primary mechanisms:

-

Competitive Inhibition: They compete with the natural deoxynucleotide triphosphates for the active site of HIV-1 reverse transcriptase.[4][5][6][8][9]

-

Chain Termination: Once incorporated into the growing viral DNA strand, they cause premature chain termination because they lack the 3'-hydroxyl group necessary to form the next phosphodiester bond.[5][6][8][9][15]

This process is illustrated in the signaling pathway diagram below.

2.2. Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI): Nevirapine

Nevirapine employs a different inhibitory mechanism. It binds to a hydrophobic pocket on the HIV-1 reverse transcriptase, which is distinct from the active site.[11] This binding induces a conformational change in the enzyme, which allosterically inhibits its function.[11] This non-competitive inhibition prevents the conversion of viral RNA into DNA.[11][12][14]

Pharmacokinetics

The pharmacokinetic properties of the individual components of GPO-VIR have been well-characterized. The fixed-dose combination has demonstrated comparable bioavailability to the individual formulations.[3][16]

Table 1: Summary of Pharmacokinetic Parameters in Adults

| Parameter | Stavudine | Lamivudine | Nevirapine |

| Bioavailability | ~86%[4] | ~86%[3][9] | >90%[3][16] |

| Time to Peak (Tmax) | ~1 hour[3][16] | 1.5 ± 0.5 hours[16] | ~4 hours[3][16] |

| Protein Binding | Negligible[4] | <36% | ~60% |

| Metabolism | Minor oxidation and glucuronidation[4] | Intracellular phosphorylation to active form[7][] | Extensively metabolized by CYP3A4 and CYP2B6[17] |

| Elimination Half-life | 1 to 1.6 hours[18] | 5 to 7 hours[3] | 25 to 30 hours |

| Excretion | Primarily renal, unchanged[4] | Primarily renal, unchanged | Primarily renal as metabolites |

Note: Values are approximate and can vary based on patient populations and co-administered medications.

A study in HIV-infected children receiving GPO-VIR S30 found the median pharmacokinetic parameters for nevirapine to be an AUC12 of 78.4 h·µg/mL, a Cmin of 5.98 µg/mL, and a half-life of 25.5 hours.[19][20]

Clinical Efficacy and Adverse Effects

Clinical studies have demonstrated the effectiveness of GPO-VIR in treatment-naïve HIV patients, showing significant increases in CD4 T-cell counts and a reduction in opportunistic infections.[21][22] However, the use of this combination, particularly stavudine, is associated with significant long-term toxicities.

4.1. Stavudine-Associated Toxicity

The primary concern with stavudine is mitochondrial toxicity.[23] Stavudine triphosphate can inhibit human mitochondrial DNA polymerase-gamma, leading to mtDNA depletion.[3][23] This can manifest clinically as:

-

Peripheral Neuropathy: A common and often dose-limiting side effect.[18]

-

Lipoatrophy: Loss of subcutaneous fat, particularly in the face, limbs, and buttocks.[21]

-

Lactic Acidosis and Hepatic Steatosis: A rare but potentially fatal complication.[18][24]

4.2. Nevirapine-Associated Toxicity

Nevirapine is associated with two major toxicities:

-

Hepatotoxicity: Severe, life-threatening liver damage can occur, often within the first 18 weeks of therapy.[16][25][26] The risk is higher in women and in patients with higher CD4 counts.[26] The mechanism is thought to be immune-mediated.[25][27] Co-infection with Hepatitis B or C can increase the risk of liver toxicity.[25][28]

-

Skin Rash: Mild to severe skin reactions, including Stevens-Johnson syndrome, can occur.[26]

Due to these toxicities, the World Health Organization has recommended phasing out the use of stavudine.[4]

Experimental Protocols

5.1. In Vitro Anti-HIV Activity Assay

This protocol is a representative method to determine the efficacy of antiretroviral compounds against HIV-1 in a cell culture model.

Objective: To measure the 50% effective concentration (EC50) of an antiretroviral agent required to inhibit HIV-1 replication in a susceptible T-cell line.

Materials:

-

Laboratory-adapted HIV-1 strain (e.g., NL4-3 or IIIB).[29][30]

-

RPMI 1640 medium with 10% fetal bovine serum.[29]

-

96-well microtiter plates.[29]

-

Test compounds (Stavudine, Lamivudine, Nevirapine).

-

HIV-1 p24 antigen capture ELISA kit or flow cytometer for GFP expression.[29][30]

Procedure:

-

Cell Preparation: Culture T-cells in logarithmic growth phase.[29] Adjust cell suspension to a concentration of 1 x 10^5 cells/mL.[29]

-

Compound Dilution: Prepare serial dilutions of the test compounds in culture medium.

-

Infection: In a 96-well plate, mix 50 µL of the cell suspension with 50 µL of the diluted compound.[29]

-

Add a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) that results in a measurable cytopathic effect or reporter gene expression within 3-5 days.[29]

-

Controls: Include cell-only controls (no virus or compound) and virus-only controls (cells and virus, no compound).[29]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.[29][30]

-

Endpoint Measurement: Quantify the extent of HIV-1 replication by measuring p24 antigen in the supernatant via ELISA or by measuring the percentage of GFP-positive cells via flow cytometry.[30]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

5.2. Mitochondrial Toxicity Assay

This protocol provides a method to assess the potential of NRTIs to cause mitochondrial DNA depletion.

Objective: To quantify changes in mitochondrial DNA (mtDNA) content in a human cell line (e.g., HepG2) following exposure to an NRTI.[31]

Materials:

-

HepG2 cells.[31]

-

Culture medium (e.g., DMEM).

-

Test compound (e.g., Stavudine).

-

DNA extraction kit.

-

Quantitative PCR (qPCR) system.

-

Primers and probes for a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., B2M) for normalization.

Procedure:

-

Cell Culture and Treatment: Culture HepG2 cells and treat with various concentrations of the test NRTI (e.g., stavudine) for an extended period (e.g., 7-14 days).[31] Include an untreated control.

-

DNA Extraction: Harvest cells and extract total DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers/probes for both the mitochondrial and nuclear target genes. The nuclear gene serves as an internal control for cell number.

-

Data Analysis:

-

Determine the threshold cycle (Ct) for both the mitochondrial and nuclear genes for each sample.

-

Calculate the difference in Ct values (ΔCt = Ct_mito - Ct_nuc).

-

Calculate the relative mtDNA content using the 2^-ΔΔCt method, normalizing the treated samples to the untreated control.

-

A significant decrease in the mtDNA/nDNA ratio in treated cells indicates mitochondrial toxicity.

-

Conclusion

The fixed-dose combination of stavudine, lamivudine, and nevirapine (GPO-VIR) offers a potent antiretroviral therapy through the dual inhibition of HIV-1 reverse transcriptase. While effective in suppressing viral replication, its clinical utility is significantly hampered by the long-term toxicities associated with stavudine and the potential for severe adverse reactions to nevirapine. This guide provides a comprehensive pharmacological overview, including mechanisms of action, pharmacokinetic profiles, and relevant experimental protocols, to inform researchers and drug development professionals. The data underscores the importance of balancing efficacy with safety in the development of antiretroviral regimens.

References

- 1. Stavudine+lamivudine+nevirapine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 2. 1mg.com [1mg.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Stavudine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Stavudine? [synapse.patsnap.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 9. Lamivudine - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Nevirapine? [synapse.patsnap.com]

- 12. Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. [Antiretroviral agent nevirapine: its pharmacological action and potential for clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the Mechanism of Action of Lamivudine in Treating HIV Infection [hidocdr.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. ClinPGx [clinpgx.org]

- 18. youtube.com [youtube.com]

- 19. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 20. Pharmacokinetics of nevirapine in HIV-infected children receiving an adult fixed-dose combination of stavudine, lamivudine and nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effectiveness of fixed-dose combination stavudine, lamivudine and nevirapine (GPO-VIR) for treatment of naïve HIV patients in Thailand: a 3-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The efficacy and adverse effects of GPO-VIR (stavudine+lamivudine+nevirapine) in treatment-naïve adult HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Liver toxicity caused by nevirapine [natap.org]

- 26. drugs.com [drugs.com]

- 27. Nevirapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Hepatotoxicity associated with nevirapine or efavirenz-containing antiretroviral therapy: role of hepatitis C and B infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Pyrimidine Nucleoside Depletion Sensitizes to the Mitochondrial Hepatotoxicity of the Reverse Transcriptase Inhibitor Stavudine - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Genetic Landscape of GPO-Vir Resistance: A Technical Overview

A critical point of clarification: The term "Gpo-vir" predominantly refers to a fixed-dose combination of antiretroviral drugs used in the treatment of HIV, consisting of stavudine (d4T), lamivudine (3TC), and nevirapine (NVP). It is not an oncolytic virus. This guide will, therefore, provide an in-depth technical overview of the genetic barriers to resistance for this specific antiretroviral therapy regimen. The information presented is intended for researchers, scientists, and drug development professionals working in the field of HIV therapeutics.

Low Genetic Barrier: A Key Challenge

The GPO-Vir regimen is recognized for having a low genetic barrier to the development of drug resistance.[1][2] This means that relatively few viral mutations are required to confer resistance to the component drugs, which can lead to rapid treatment failure.[2][3] This is a significant concern in clinical settings, particularly in resource-limited environments where this regimen has been widely used.[1][2]

Mechanisms of Resistance

The development of resistance to GPO-Vir involves specific mutations in the HIV-1 reverse transcriptase (RT) gene, the target of all three drug components.

Lamivudine (3TC) Resistance

The primary mutation associated with high-level resistance to lamivudine is the M184V substitution in the RT gene.[2] This single amino acid change dramatically reduces the susceptibility of the virus to 3TC. The M184V mutation is frequently observed in patients experiencing virological failure on regimens containing lamivudine.[2]

Nevirapine (NVP) Resistance

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Resistance to NNRTIs can emerge rapidly, often through a single point mutation. While specific mutations for nevirapine resistance were not detailed in the provided search results, it is a well-established characteristic of the NNRTI class that they have a low genetic barrier to resistance.[1][4]

Stavudine (d4T) Resistance

Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI). Resistance to stavudine and other thymidine analogues is more complex and often involves the accumulation of multiple mutations known as thymidine analogue mutations (TAMs). Common TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[2] The presence of three or more TAMs can lead to significant resistance to stavudine.[2]

Quantitative Data on Resistance Mutations

A study of patients who experienced treatment failure with a fixed-dose combination of stavudine, lamivudine, and nevirapine revealed the following prevalence of major drug resistance mutations[2]:

| Drug Class | Prevalence of ≥1 Major Mutation |

| Nucleoside Reverse-Transcriptase Inhibitors (NRTIs) | 95% |

| Non-Nucleoside Reverse-Transcriptase Inhibitors (NNRTIs) | 92% |

| Protease Inhibitors (PIs) | 0% |

Table 1: Prevalence of Major Drug Resistance Mutations Upon Treatment Failure. [2]

The most common NRTI resistance mutation observed was M184V , present in 89% of patients.[2] Thymidine analogue mutations were found in 37% of patients, with 13% having three or more TAMs.[2]

| NRTI Resistance Mutation | Prevalence |

| M184V | 89% |

| M41L | 8% |

| D67N | 24% |

| K70R | 17% |

| L210W | 5% |

| T215Y/F | 9% |

| K219Q/E | 13% |

| K65R | 6% |

| Q151M | 8% |

Table 2: Prevalence of Specific NRTI Resistance Mutations. [2]

Experimental Protocols

Detailed experimental protocols for the cited studies were not available in the search results. However, the primary method for identifying these genetic barriers is genotypic resistance testing .

Genotypic Resistance Testing Workflow

Genotypic resistance testing involves sequencing the HIV-1 pol gene, which encodes the reverse transcriptase and protease enzymes, from a patient's plasma sample. The resulting sequence is then compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.

Caption: A generalized workflow for genotypic resistance testing in HIV.

Logical Relationship of GPO-Vir Components and Resistance

The three components of GPO-Vir all target the HIV-1 reverse transcriptase enzyme. However, the development of resistance to one component can have implications for the others and for future treatment options.

Caption: Logical pathway from GPO-Vir treatment to virological failure via key resistance mutations.

References

- 1. Experience with the use of a first-line regimen of stavudine, lamivudine and nevirapine in patients in the TREAT Asia HIV Observational Database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Guidelines for antiretroviral therapy in HIV-1 infected adults and adolescents 2014, Thailand | springermedizin.de [springermedizin.de]

An In-depth Technical Guide to the Early-Stage Clinical Research and Efficacy of Gpo-vir (Stavudine/Lamivudine/Nevirapine)

This technical guide provides a comprehensive overview of the early-stage clinical research on the efficacy of Gpo-vir, a fixed-dose combination antiretroviral therapy for the treatment of HIV-1 infection. The guide is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the drug's mechanism of action and clinical trial workflows.

Gpo-vir is a combination of two nucleoside reverse transcriptase inhibitors (NRTIs), stavudine (d4T) and lamivudine (3TC), and one non-nucleoside reverse transcriptase inhibitor (NNRTI), nevirapine (NVP). This combination therapy targets a crucial enzyme in the HIV replication cycle, the reverse transcriptase, thereby inhibiting viral proliferation.

Mechanism of Action

The therapeutic effect of Gpo-vir is achieved through the synergistic action of its three active components, which inhibit the HIV reverse transcriptase enzyme at different points. The reverse transcriptase is responsible for converting the viral RNA genome into DNA, a critical step for the integration of the virus into the host cell's genome.[1][2]

-

Stavudine (d4T): A thymidine analog, stavudine is a nucleoside reverse transcriptase inhibitor.[3][4] Inside the host cell, it is phosphorylated by cellular kinases to its active triphosphate form.[3][4] This active form competes with the natural deoxythymidine triphosphate for incorporation into the growing viral DNA chain.[3][4] Upon incorporation, it causes chain termination due to the absence of a 3'-hydroxyl group, thus halting DNA synthesis.[3][4]

-

Lamivudine (3TC): A cytidine analog, lamivudine is also a nucleoside reverse transcriptase inhibitor.[5][6] Similar to stavudine, it is phosphorylated to its active triphosphate metabolite within the cell.[5][6] This active form competitively inhibits the reverse transcriptase enzyme and acts as a chain terminator upon incorporation into the viral DNA.[5][6][7]

-

Nevirapine (NVP): As a non-nucleoside reverse transcriptase inhibitor, nevirapine does not require intracellular phosphorylation to be active.[8][9] It binds directly to a non-catalytic, allosteric site on the reverse transcriptase enzyme.[8][10] This binding induces a conformational change in the enzyme, which disrupts the catalytic site and inhibits its polymerase activity.[8][9][10]

The following diagram illustrates the HIV replication cycle and the points of inhibition by the components of Gpo-vir.

Early-Stage Clinical Efficacy Data

Several early-stage clinical studies have evaluated the efficacy of Gpo-vir in treatment-naïve HIV-infected patients. The primary endpoints in these studies were the changes in CD4 T-cell counts and the reduction of plasma HIV RNA levels.

The following tables summarize the key efficacy data from various clinical trials on Gpo-vir.

Table 1: Efficacy of Gpo-vir in Treatment-Naïve Adult HIV Patients

| Study / Source | No. of Patients | Baseline CD4 (cells/mm³) | Follow-up CD4 (cells/mm³) | Baseline HIV RNA (copies/mL) | Virological Suppression |

|---|---|---|---|---|---|

| Anekthananon T, et al. (2004)[11] | 101 | Mean: 58.7 | Mean increase of 96.5 at 24 weeks | Mean: 5.3 log10 | 80.2% with HIV RNA < 400 copies/mL at 24 weeks (ITT) |

| Manosuthi W, et al. (2006)[4] | 102 | Median: 13 | Median: 191 at 48 weeks | Median: 363,500 | 63.7% with pVL < 50 copies/mL at 48 weeks (ITT) |

| Tin EE, et al. (2005)[1][3][6] | 83 | - | Median increase of 78 x 10⁶ cells/L in first 3 months | - | - |

| Kiertiburanakul S, et al. (2007)[7][12] | 152 | Median: 23 | Median: 199 at 12 months, 334 at 24 months | - | - |

Table 2: Long-term Immunological and Clinical Outcomes

| Study / Source | Duration | Key Immunological Outcomes | Clinical Outcomes |

|---|---|---|---|

| Tin EE, et al. (2005)[1][3][6] | 2 years | 39.5% of patients reached CD4 > 200 cells/mm³; 11.6% reached > 500 cells/mm³ | Significant reduction in opportunistic infections. 52.3% had >10% body weight increase at 12 months. |

| Kiertiburanakul S, et al. (2007)[7][12] | 3 years | Sustained increase in CD4 cell count over 24 months. | Significant decrease in new opportunistic infections. Median body weight increase of 7.3% at 12 months. |

Experimental Protocols

The early clinical studies on Gpo-vir were primarily open-label, single-arm trials or descriptive studies conducted in treatment-naïve HIV-infected adult patients.

-

Study Design: Most studies were designed as either prospective, open-label, single-arm trials or a combination of retrospective and prospective descriptive studies.[3][4][11]

-

Patient Population: The inclusion criteria typically involved adult, antiretroviral treatment-naïve HIV-1 infected patients.[3][11] Some studies specifically focused on patients with advanced HIV infection, characterized by low baseline CD4 cell counts (e.g., < 100 cells/mm³).[4]

-

Treatment Regimen: Patients received a fixed-dose combination of stavudine, lamivudine, and nevirapine (Gpo-vir).[11] In some protocols, nevirapine was initiated at a lower dose (e.g., 200 mg once daily) for the first two weeks to reduce the risk of rash, before escalating to the full dose.[11]

-

Follow-up and Endpoints: Patients were followed up at regular intervals (e.g., weeks 2, 4, 8, 12, and 24) for clinical and laboratory assessments.[11] The primary efficacy endpoints were the change in CD4 T-cell count from baseline and the proportion of patients achieving an undetectable plasma HIV RNA level at specified time points (e.g., 24 or 48 weeks).[4][11] Safety and tolerability were assessed by monitoring adverse events.

The following diagram illustrates a generalized workflow for the clinical trials of Gpo-vir.

Safety and Tolerability

The most commonly reported adverse effects in the early clinical studies of Gpo-vir included:

-

Lipodystrophy: A condition characterized by changes in body fat distribution, was observed in 16.8% to 35.5% of patients, particularly with long-term use.[3][7]

-

Rash: Skin rash is a known side effect of nevirapine and was reported in approximately 12% to 14.7% of patients.[4][11]

-

Hepatotoxicity: Grade 3 or 4 hepatotoxicity was observed in about 4.9% to 7% of patients.[4][11]

-

Peripheral Neuropathy: This was reported in approximately 6.9% to 11.9% of patients.[4][7]

-

Metabolic Abnormalities: Hypercholesterolemia (43.2%) and hypertriglyceridemia (25%) were also noted as common adverse effects.[7]

References

- 1. niaid.nih.gov [niaid.nih.gov]

- 2. The HIV lifecycle | HIV i-Base [i-base.info]

- 3. Stavudine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Stavudine? [synapse.patsnap.com]

- 5. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 7. Lamivudine - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Nevirapine? [synapse.patsnap.com]

- 9. Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. ClinPGx [clinpgx.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Effectiveness of fixed-dose combination stavudine, lamivudine and nevirapine (GPO-VIR) for treatment of naïve HIV patients in Thailand: a 3-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

GPO-VIR and its Effect on Viral Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GPO-VIR, a fixed-dose combination antiretroviral therapy, and its impact on HIV-1 viral dynamics. GPO-VIR, produced by the Thai Government Pharmaceutical Organization (GPO), has been instrumental in expanding access to HIV treatment. This document details the mechanism of action, clinical efficacy, and underlying cellular effects of its two primary formulations.

Introduction to GPO-VIR Formulations

GPO-VIR has been available in two main fixed-dose combination (FDC) formulations:

-

GPO-VIR S30/S40: An earlier formulation containing Stavudine (d4T), Lamivudine (3TC), and Nevirapine (NVP).

-

GPO-VIR T: A later formulation containing Efavirenz (EFV), Emtricitabine (FTC), and Tenofovir Disoproxil Fumarate (TDF).

Both formulations are composed of reverse transcriptase inhibitors that suppress HIV-1 replication, leading to a reduction in viral load and an increase in CD4+ T-cell counts, which are critical for immune function. It is important to distinguish the GPO, a Thai state enterprise, from Vir Biotechnology, a separate US-based biopharmaceutical company with a distinct pipeline of antiviral drugs.[1][2][3][4]

Mechanism of Action

The components of both GPO-VIR formulations target the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of viral RNA into DNA, a process necessary for the virus to integrate into the host cell's genome.

-

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs): Stavudine, lamivudine, emtricitabine, and tenofovir are all analogues of natural deoxynucleotides. They are phosphorylated within the cell to their active triphosphate forms. These active forms compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the reverse transcriptase. Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary to form the next phosphodiester bond, thus halting DNA synthesis.[5]

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Nevirapine and efavirenz are NNRTIs. They bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, which allosterically inhibits its function and blocks viral DNA synthesis.

The combination of NRTIs/NtRTIs and an NNRTI in a single tablet provides a multi-pronged attack on the reverse transcriptase enzyme, which has been shown to have synergistic antiviral effects.[5]

Viral Dynamics and Clinical Efficacy

Antiretroviral therapy, such as with GPO-VIR, typically induces a multiphasic decay of plasma HIV-1 RNA.[6] The first phase is characterized by a rapid decline in viral load, reflecting the short half-life of productively infected CD4+ T-cells. This is followed by a slower second phase of decay, which is thought to represent the turnover of longer-lived infected cells, such as macrophages.

GPO-VIR (Stavudine, Lamivudine, Nevirapine)

Clinical studies of the stavudine-based GPO-VIR formulation have demonstrated its efficacy in treatment-naïve HIV-infected patients.

| Parameter | Baseline (Median) | 24 Weeks | 48 Weeks |

| CD4+ T-cell count (cells/mm³) | 13 - 29 | 156 | 191 |

| Plasma HIV-1 RNA (copies/mL) | 270,000 - 363,500 | - | - |

| Proportion with HIV-1 RNA < 400 copies/mL | - | 80% | - |

| Proportion with HIV-1 RNA < 50 copies/mL | - | 65% (as-treated) | 63.7% (ITT), 82.3% (as-treated) |

| Log10 HIV-1 RNA decline from baseline | - | -3.1 | - |

Data compiled from multiple studies.[1][7][8][9] ITT: Intention-to-treat analysis; As-treated analysis considers only patients who remained on the study treatment.

GPO-VIR T (Efavirenz, Emtricitabine, Tenofovir)

The efavirenz, emtricitabine, and tenofovir FDC has become a widely used first-line therapy. Studies have shown its high efficacy and durability in achieving and maintaining viral suppression.

| Parameter | Baseline (Median) | 24 Weeks | 48 Weeks | 96 Weeks |

| CD4+ T-cell count (cells/mm³) | 312 (mean increase at 48 weeks) | - | - | - |

| Plasma HIV-1 RNA (copies/mL) | 169,365 | - | - | - |

| Proportion with HIV-1 RNA < 200 copies/mL | - | 92% | - | - |

| Proportion with HIV-1 RNA < 50 copies/mL | - | - | 85% | 92% (of those remaining on FDC) |

Data compiled from multiple studies.[10][11][12][13][14]

Experimental Protocols

Detailed, step-by-step protocols for the clinical trials cited are not fully available in the public domain. However, the general methodologies for the key endpoints are well-established.

HIV-1 Viral Load Quantification

Principle: The quantification of HIV-1 RNA in plasma is typically performed using real-time reverse transcriptase polymerase chain reaction (RT-PCR).[15][16][17][18] This method involves the conversion of viral RNA into complementary DNA (cDNA) by the reverse transcriptase enzyme, followed by the amplification of a specific target sequence within the HIV-1 genome. The amplification process is monitored in real-time using fluorescent probes, allowing for the quantification of the initial amount of viral RNA in the sample.

General Procedure:

-

Plasma Separation: Whole blood is collected in EDTA tubes, and plasma is separated by centrifugation.

-

RNA Extraction: Viral RNA is extracted from the plasma sample using a commercial kit.

-

Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and specific primers.

-

Real-Time PCR: The cDNA is then amplified in a real-time PCR instrument using primers and a fluorescently labeled probe that are specific to a conserved region of the HIV-1 genome (e.g., gag or LTR).[17]

-

Quantification: The amount of viral RNA in the original sample is determined by comparing the amplification curve to a standard curve generated from known concentrations of an HIV-1 RNA standard.

CD4+ T-Cell Enumeration

Principle: The absolute number of CD4+ T-lymphocytes in whole blood is determined using flow cytometry.[5][19][20][21] This technique uses fluorescently labeled monoclonal antibodies that specifically bind to cell surface antigens, including CD4 and CD45 (a pan-leukocyte marker).

General Procedure:

-

Sample Preparation: A whole blood sample collected in an EDTA tube is incubated with a cocktail of fluorescently labeled monoclonal antibodies, including anti-CD4 and anti-CD45.

-

Red Blood Cell Lysis: The red blood cells are lysed using a reagent that leaves the white blood cells intact.

-

Flow Cytometric Analysis: The sample is then analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes on the antibodies, and detectors to measure the emitted light from individual cells.

-

Gating and Enumeration: A "gating" strategy is used to first identify the lymphocyte population based on their light scatter properties and CD45 expression. Within the lymphocyte gate, the cells that are positive for the CD4 marker are then enumerated.

-

Absolute Count Calculation: The absolute CD4+ T-cell count (cells/µL) is calculated by the instrument's software, often using an internal bead standard of known concentration (single-platform technology).[19]

Signaling Pathways and Cellular Effects

Beyond the direct inhibition of reverse transcriptase, the components of GPO-VIR can have other cellular effects.

Mitochondrial Toxicity of Stavudine

Stavudine has been associated with mitochondrial toxicity, which can manifest as lactic acidosis and lipodystrophy.[4][22] The primary mechanism for this toxicity is the inhibition of mitochondrial DNA polymerase gamma (POLG).[22][23][24][25] Stavudine triphosphate can be mistakenly incorporated by POLG into mitochondrial DNA (mtDNA), leading to chain termination and depletion of mtDNA. This, in turn, impairs the function of the mitochondrial respiratory chain and cellular energy production.

Efavirenz and Cellular Signaling

Efavirenz has been shown to induce the DNA damage response pathway. In some cell types, it can activate the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis, which may contribute to some of its off-target effects.

Tenofovir and Cellular Signaling

Tenofovir has been reported to influence the PI3K/Akt/mTOR signaling pathway. In the context of liver fibrosis, tenofovir disoproxil fumarate has been shown to downregulate this pathway, leading to the apoptosis of activated hepatic stellate cells. The relevance of this pathway modulation to its antiviral effect in HIV-infected cells is an area of ongoing research.

Visualizations

DOT Language Scripts for Diagrams

References

- 1. Efficacy and safety of generic fixed-dose combination of stavudine, lamivudine and nevirapine (GPO-vir) in advanced HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nevirapine/lamivudine/stavudine as a combined-formulation tablet: bioequivalence study compared with each component administered concurrently under fasting condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A randomized crossover study to determine relative bioequivalence of tenofovir, emtricitabine, and efavirenz (Atripla) fixed-dose combination tablet compared with a compounded oral liquid formulation derived from the tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Severe toxicity and polymerase-γ gene abnormalities in Malawian adults on stavudine-based antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]

- 6. A Chewable Pediatric Fixed-dose Combination Tablet of Stavudine, Lamivudine, and Nevirapine: Pharmacokinetics and Safety Compared With the Individual Liquid Formulations in Human Immunodeficiency Virus-infected Children in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma nevirapine levels and 24-week efficacy of a fixed-dose combination of stavudine, lamivudine and nevirapine (GPO-VIR) among Thai HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effectiveness of fixed-dose combination stavudine, lamivudine and nevirapine (GPO-VIR) for treatment of naïve HIV patients in Thailand: a 3-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 10. Efavirenz: a decade of clinical experience in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Week 48 results from a randomized clinical trial of rilpivirine/emtricitabine/tenofovir disoproxil fumarate vs. efavirenz/emtricitabine/tenofovir disoproxil fumarate in treatment-naive HIV-1-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Switching from efavirenz, emtricitabine, and tenofovir disoproxil fumarate to tenofovir alafenamide coformulated with rilpivirine and emtricitabine in virally suppressed adults with HIV-1 infection: a randomised, double-blind, multicentre, phase 3b, non-inferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel PCR Assay for Quantification of HIV-1 RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HIV Virus Load by Real-Time PCR (RT PCR) Assay - Dr Lal PathLabs Blog [lalpathlabs.com]

- 15. HIV1 RNA Quantitation | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]

- 16. dna-technology.com [dna-technology.com]

- 17. restoredcdc.org [restoredcdc.org]

- 18. naco.gov.in [naco.gov.in]

- 19. Affordable CD4+-T-Cell Counting by Flow Cytometry: CD45 Gating for Volumetric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel mutation of human DNA polymerase gamma associated with mitochondrial toxicity induced by anti-HIV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. R964C Mutation of DNA Polymerase γ Imparts Increased Stavudine Toxicity by Decreasing Nucleoside Analog Discrimination and Impairing Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. academic.oup.com [academic.oup.com]

- 24. Efavirenz induces DNA damage response pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. oncotarget.com [oncotarget.com]

Initial Studies on Gpo-vir: A Technical Guide to Safety and Tolerability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and tolerability data for Gpo-vir, a fixed-dose combination antiretroviral medication. Gpo-vir, developed by the Thai Government Pharmaceutical Organization (GPO), combines two Nucleoside Reverse Transcriptase Inhibitors (NRTIs), stavudine (d4T) and lamivudine (3TC), with one Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), nevirapine (NVP).[1][2] It was developed as an affordable and effective first-line therapy for HIV-1 infection, particularly in resource-limited settings.[3][4] This document synthesizes available clinical data on its safety profile, details the protocols of key studies, and illustrates the drug's mechanism of action.

Preclinical Safety and Tolerability

Extensive searches for preclinical (animal) toxicology studies specifically for the Gpo-vir fixed-dose combination did not yield any publicly available reports. The available literature suggests that for this type of new drug formulation, developed by the Thai GPO, regulatory approval pathways in Thailand may have provided an exemption from conducting new animal toxicity studies for the combination.[5] This approach is often considered when the individual components of a fixed-dose combination have been in wide clinical use for a long time and their individual safety and toxicology profiles are well-established. The registration process for such generic combinations in Thailand focuses on ensuring drug quality, purity, stability, and bioequivalence, supplemented by clinical data on efficacy and safety in the local population.[6][7]

Clinical Safety and Tolerability

The initial safety and tolerability of Gpo-vir were evaluated in several open-label clinical studies conducted in Thailand with antiretroviral-naïve adult HIV patients, including those with advanced stages of the disease. These studies consistently found Gpo-vir to be generally safe and well-tolerated.[3][5]

The most frequently reported adverse events were consistent with the known side-effect profiles of the individual component drugs: stavudine, lamivudine, and nevirapine. These included skin rash, hepatotoxicity, peripheral neuropathy, and lipodystrophy.[3][4][5][8]

Key Adverse Events

-

Hepatotoxicity: Severe (Grade 3 or 4) hepatotoxicity was observed in a minority of patients, with rates reported between 4.9% and 7%.[3][5] Intensive monitoring during the first 18 weeks of therapy is crucial, as this is the period of greatest risk for nevirapine-associated severe and life-threatening hepatotoxicity.[1]

-

Skin Rash: Skin rash, a known side effect of nevirapine, was reported in 12% to 14.7% of patients in initial studies.[3][5] Most cases were mild, but severe, life-threatening skin reactions, including Stevens-Johnson syndrome, are a known risk with nevirapine, necessitating immediate discontinuation of the drug if severe symptoms appear.[1]

-

Peripheral Neuropathy: The incidence of peripheral neuropathy, a common toxicity associated with stavudine, was reported at approximately 6.9%.[3]

-

Lipodystrophy: In a longer-term observational study, 16.8% of patients showed symptoms of lipodystrophy within two years of starting Gpo-vir treatment.[4][8]

Data Presentation: Summary of Clinical Safety Data

The following tables summarize the quantitative safety and tolerability data from key initial studies on Gpo-vir.